4-(Hydroxymethyl)azetidin-2-one
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Overview
Description
4-(Hydroxymethyl)azetidin-2-one is a four-membered heterocyclic compound with the molecular formula C4H7NO2. It is characterized by the presence of a hydroxymethyl group attached to the azetidinone ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of azetidine with formaldehyde, followed by oxidation to introduce the hydroxymethyl group. Another approach involves the use of azetidinone derivatives, which are functionalized through various chemical reactions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)azetidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include aldehydes, carboxylic acids, and substituted azetidinones, which can be further utilized in synthetic applications .
Scientific Research Applications
4-(Hydroxymethyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly in the synthesis of beta-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)azetidin-2-one involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the azetidinone ring can participate in various chemical interactions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring compound without the hydroxymethyl group.
Azetidinone: The parent compound without the hydroxymethyl substitution.
Beta-lactams: A class of compounds including penicillins and cephalosporins, which share the azetidinone ring structure.
Uniqueness: 4-(Hydroxymethyl)azetidin-2-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals .
Biological Activity
4-(Hydroxymethyl)azetidin-2-one, particularly in its (S) and (R) forms, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been investigated for their potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by a hydroxymethyl group at the fourth position of the azetidine ring. This substitution enhances its reactivity and biological activity compared to other azetidine derivatives. The compound can exist in both (S) and (R) configurations, which may influence its biological interactions.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
(S)-4-(Hydroxymethyl)azetidin-2-one | Hydroxymethyl group enhances reactivity | Potential as enzyme inhibitor |
(R)-4-(Hydroxymethyl)azetidin-2-one | Similar structure with different stereochemistry | Selective interaction with enzyme active sites |
Enzyme Inhibition
Research indicates that this compound and its derivatives exhibit significant inhibitory effects on key enzymes involved in lipid metabolism. Notably, these compounds have been identified as reversible inhibitors of human fatty acid amide hydrolase (hFAAH) and monoacylglycerol lipase (hMAGL), both of which play crucial roles in the endocannabinoid system.
- IC50 Values : Compounds derived from this compound have shown IC50 values in the micromolar range against hFAAH, indicating their potency as enzyme inhibitors .
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies demonstrate that certain derivatives possess significant anticancer properties, inhibiting cell proliferation in breast cancer (MCF-7) and other cancer types.
- Cytotoxicity Assays : Derivatives of this compound have demonstrated effective cytotoxicity against MCF-7 cells, suggesting their potential as anticancer agents .
Case Studies
- Inhibition of hFAAH : A study synthesized a series of lipophilic ester derivatives of (S)-4-(hydroxymethyl)azetidin-2-one, which were evaluated for their inhibitory effects on hFAAH. The results indicated a selective inhibition profile with significant potential for therapeutic applications in pain management .
- Antitumor Activity : Research involving structurally related azetidinones showed promising results in terms of antiproliferative effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy .
The biological activity of this compound is attributed to its ability to interact with specific enzyme active sites. Molecular docking studies suggest that the presence of the hydroxymethyl group facilitates binding to hFAAH, enhancing inhibition efficiency .
Properties
IUPAC Name |
4-(hydroxymethyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUSUDPOSFRAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74694-48-7 |
Source
|
Record name | 4-(hydroxymethyl)azetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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